Srpin340

Description

Structure

3D Structure

Properties

IUPAC Name |

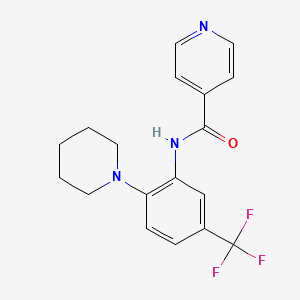

N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O/c19-18(20,21)14-4-5-16(24-10-2-1-3-11-24)15(12-14)23-17(25)13-6-8-22-9-7-13/h4-9,12H,1-3,10-11H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFGGOFPIISJIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218156-96-8 | |

| Record name | 218156-96-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Srpin340: A Technical Guide to its Mechanism of Action in Alternative Splicing

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of Srpin340, a small molecule inhibitor of Serine/Arginine-Rich Protein Kinases (SRPKs). We delve into the core mechanism by which Srpin340 modulates alternative splicing of pre-mRNA, a critical process in gene expression. This guide covers the molecular interactions, effects on cellular pathways, and quantitative data regarding its inhibitory activity. Furthermore, it includes detailed protocols for key experiments and visual diagrams of relevant pathways and workflows to support further research and development in oncology, virology, and other fields where splicing dysregulation is a key pathological feature.

Introduction to Alternative Splicing and its Regulation

Alternative splicing is a fundamental co- and post-transcriptional mechanism in eukaryotes, allowing for the production of multiple distinct mRNA transcripts, and consequently different protein isoforms, from a single gene.[1] This process significantly expands the coding potential of the genome and is crucial for tissue development and cellular responses to stimuli.[1] The splicing reaction is carried out by the spliceosome, a large and dynamic ribonucleoprotein complex composed of five small nuclear RNAs (snRNAs) and over 200 associated proteins.[2] The spliceosome assembles on pre-mRNA to recognize and excise non-coding regions (introns) and ligate the coding regions (exons).[2][3]

The precision of splice site selection is regulated by a host of auxiliary factors that bind to specific sequences on the pre-mRNA, such as exonic splicing enhancers (ESEs) and intronic splicing enhancers (ISEs).[2][4] Among the most important of these regulators are the Serine/Arginine-rich (SR) proteins.[1][5] SR proteins contain RNA recognition motifs (RRMs) for binding to pre-mRNA and a C-terminal domain rich in arginine-serine dipeptides (RS domain) that mediates protein-protein interactions essential for spliceosome assembly.[1][5]

The Role of Serine/Arginine-Rich Protein Kinases (SRPKs)

The activity and subcellular localization of SR proteins are tightly controlled by phosphorylation of the serine residues within their RS domains.[1][3] Serine/Arginine-Rich Protein Kinases (SRPKs), particularly SRPK1 and SRPK2, are the primary kinases responsible for this regulation.[1][6] SRPKs are typically activated by upstream signaling pathways, such as the EGFR/PI3K/AKT cascade.[1] Upon activation, SRPKs phosphorylate SR proteins in the cytoplasm, which serves as a signal for their import into the nucleus.[7][8] In the nucleus, these phosphorylated SR proteins can participate in splice site selection and spliceosome assembly.[1][2] Dysregulation of SRPK activity is linked to numerous diseases, including various cancers and viral infections, where it leads to aberrant splicing of key transcripts, promoting tumorigenesis or viral replication.[1][6]

Srpin340: A Selective SRPK Inhibitor

N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)isonicotinamide, or Srpin340, is a potent and selective, ATP-competitive inhibitor of SRPK1 and SRPK2.[1][9][10][11] It was identified through high-throughput screening and has been characterized as a valuable tool for studying the biological functions of SRPKs and as a potential therapeutic agent.[1][9] Srpin340 exhibits high selectivity for SRPK1 and SRPK2 over other related kinases like Clk1 and Clk4, making it a specific modulator of the SRPK-SR protein signaling axis.[6][9]

Core Mechanism of Action

Srpin340 exerts its effects on alternative splicing by directly targeting SRPKs, initiating a cascade of events that alters the function of core splicing regulatory factors.

Inhibition of SRPK-Mediated Phosphorylation

The primary mechanism of Srpin340 is the inhibition of the kinase activity of SRPK1 and SRPK2.[6][9] By competing with ATP for the kinase's binding pocket, Srpin340 prevents the transfer of phosphate groups to the RS domains of SR proteins.[1][9] This leads to a significant reduction in the overall phosphorylation level of the SR protein family, including key members like SRSF1 (also known as SF2/ASF) and SRSF3.[3][7]

Alteration of Subcellular Localization of Splicing Factors

The phosphorylation status of SR proteins is a critical determinant of their subcellular localization. Phosphorylation by SRPKs in the cytoplasm is required for their nuclear import.[7] By inhibiting SRPKs, Srpin340 treatment leads to the hypo-phosphorylation of SR proteins.[7][12] This, in turn, prevents their translocation to the nucleus, causing an accumulation of key splicing factors, such as SRSF1, in the cytoplasm.[3][7][13] This sequestration of SR proteins away from their site of action in the nucleus is a major contributor to the subsequent changes in splicing patterns.

Modulation of Alternative Splicing Events

With reduced levels of functional, phosphorylated SR proteins in the nucleus, the recognition of specific splice sites on pre-mRNA transcripts is altered.[1] This directly impacts the assembly of the spliceosome and the choice of exons to be included in the mature mRNA. Srpin340 has been shown to modulate the splicing of several key genes involved in cancer and other diseases:

-

VEGF: Srpin340 treatment reduces the production of the pro-angiogenic VEGF-A165 isoform by shifting the splicing balance.[1][8]

-

MAP2K1/2: In certain cell lines, Srpin340 treatment alters the expression and can favor the expression of smaller, less tumorigenic splicing variants of MAP2K1.[1]

-

Apoptosis Regulators: In cholangiocarcinoma cells, Srpin340 corrects splicing errors in genes like BIN1, MCL-1, and BCL2, leading to an increase in pro-apoptotic isoforms (MCL-1S, BCL-xS) and a decrease in anti-apoptotic isoforms (BIN1+12A).[7][12]

-

PIK3CD: Srpin340 can reverse the aberrant splicing of PIK3CD, which is implicated in endocrine cancers.[14]

The overall mechanism is depicted in the signaling pathway below.

Quantitative Data on Srpin340 Activity

The inhibitory effects of Srpin340 have been quantified in various assays, providing a clear picture of its potency and selectivity.

Table 1: Inhibitory Potency of Srpin340

| Target Kinase | Inhibition Constant (Ki) | IC50 | Citation(s) |

|---|---|---|---|

| SRPK1 | 0.89 µM | 0.96 µM | [6][9][11] |

| SRPK2 | - | 7.4 µM | [1][15] |

| Clk1 | No significant inhibition | >10 µM | [9] |

| Clk4 | No significant inhibition | >10 µM |[9] |

Table 2: Cytotoxic Activity (IC50) of Srpin340 in Leukemia Cell Lines

| Cell Line | Leukemia Type | IC50 (48h treatment) | Citation(s) |

|---|---|---|---|

| HL60 | Acute Myeloid Leukemia (AML) | 44.7 µM | [10] |

| Molt4 | Acute Lymphoblastic Leukemia (ALL-T) | 92.2 µM | [1][10] |

| Jurkat | Acute Lymphoblastic Leukemia (ALL-T) | 82.3 µM |[1][10] |

Table 3: Documented Effects of Srpin340 on Alternative Splicing of Target Genes

| Target Gene | Effect on Splicing | Cellular Consequence | Cell Type(s) | Citation(s) |

|---|---|---|---|---|

| VEGF-A | ↓ pro-angiogenic VEGF165 isoform | Anti-angiogenic | Pituitary tumor cells, various cancer cells | [1][8][16] |

| MAP2K1 | Favors smaller splice variant | Potentially less tumorigenic | HeLa cells | [1] |

| BIN1 | ↓ anti-apoptotic BIN1+12A | Pro-apoptotic | Cholangiocarcinoma cells | [7][12] |

| MCL-1 | ↑ pro-apoptotic MCL-1S | Pro-apoptotic | Cholangiocarcinoma cells | [7][12] |

| BCL2 | ↑ pro-apoptotic BCL-xS | Pro-apoptotic | Cholangiocarcinoma cells | [7][12] |

| PIK3CD | Reverses aberrant splicing (↓ PIK3CD-S) | Sensitizes cells to PI3Kδ inhibitors | Prostate, colon, lung, breast cancer cells | [14] |

| FAS | ↑ pro-apoptotic FAS isoform | Pro-apoptotic | Leukemia cells |[1] |

Key Experimental Protocols

The following protocols describe standard methods used to investigate the mechanism of Srpin340.

In Vitro Kinase Assay for SRPK Inhibition

This assay directly measures the ability of Srpin340 to inhibit the phosphorylation of a substrate by purified SRPK1 or SRPK2.

-

Reagents: Purified recombinant SRPK1 or SRPK2, synthetic RS-repeat peptide substrate, [γ-32P]ATP, kinase reaction buffer, Srpin340 stock solution (in DMSO), DMSO (vehicle control).

-

Procedure: a. Prepare kinase reactions by combining SRPK1/2 enzyme, RS peptide substrate, and varying concentrations of Srpin340 or DMSO in kinase reaction buffer. b. Initiate the reaction by adding [γ-32P]ATP. c. Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes). d. Stop the reaction by spotting the mixture onto P81 phosphocellulose paper. e. Wash the paper extensively in phosphoric acid to remove unincorporated [γ-32P]ATP. f. Quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition at each Srpin340 concentration relative to the DMSO control. Calculate the IC50 value by fitting the data to a dose-response curve. A Lineweaver-Burk plot can be generated to determine the Ki and the competitive nature of the inhibition.[9]

Western Blotting for Phospho-SR Protein Analysis

This method is used to detect changes in the phosphorylation status of SR proteins in cells treated with Srpin340.

-

Cell Culture and Lysis: a. Culture cells (e.g., TFK-1, HeLa) to desired confluency. b. Treat cells with various concentrations of Srpin340 or DMSO for a specified time (e.g., 18-24 hours).[7] c. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. d. Quantify total protein concentration using a BCA assay.

-

Electrophoresis and Transfer: a. Separate equal amounts of protein lysate by SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate the membrane with a primary antibody that specifically recognizes phosphorylated SR proteins (e.g., anti-phosphoepitope SR protein antibody).[7][13] c. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. e. Re-probe the membrane with antibodies for total SR proteins or a loading control (e.g., β-actin) for normalization.

Immunofluorescence for Subcellular Localization

This technique visualizes the location of splicing factors within the cell.

-

Cell Preparation: a. Grow cells on glass coverslips. b. Treat with Srpin340 or DMSO as required.[17] c. Fix the cells with 4% paraformaldehyde. d. Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Staining: a. Block with a suitable blocking buffer (e.g., containing BSA and normal goat serum). b. Incubate with a primary antibody against the protein of interest (e.g., anti-SRSF1 or anti-SRPK1).[8][13] c. Wash and incubate with a fluorescently-labeled secondary antibody. d. Counterstain nuclei with DAPI.

-

Imaging: Mount the coverslips onto slides and visualize using a fluorescence or confocal microscope. Compare the localization of the target protein between treated and control samples.[13]

RT-PCR for Splice Variant Analysis

This protocol is used to qualitatively and quantitatively assess changes in the relative abundance of different mRNA splice isoforms.

-

RNA Extraction and cDNA Synthesis: a. Treat cells with Srpin340 or DMSO. b. Isolate total RNA using a suitable method (e.g., TRIzol). c. Synthesize first-strand cDNA from the RNA using a reverse transcriptase and oligo(dT) or random primers.

-

PCR Amplification: a. Design PCR primers that flank the alternatively spliced region of the target gene (e.g., VEGF, BIN1).[7][14] b. Perform PCR using the synthesized cDNA as a template.

-

Analysis: a. Qualitative: Analyze the PCR products by agarose gel electrophoresis. Different splice isoforms will appear as bands of different sizes. b. Quantitative: Use real-time quantitative PCR (RT-qPCR) with isoform-specific primers to quantify the expression level of each variant. Normalize to a housekeeping gene.

The diagram below outlines a typical experimental workflow for assessing the effects of Srpin340.

References

- 1. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (SRPIN340) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting pre-mRNA splicing in cancers: roles, inhibitors, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SRPIN340, a cellular serine arginine protein kinases (SRPK) inhibitor, as a potential therapeutic for HPV16 infection - Enlighten Theses [theses.gla.ac.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. SRPIN340 | Cell Signaling Technology [cellsignal.com]

- 7. article.imrpress.com [article.imrpress.com]

- 8. Potential antitumoral effects of SRPK1 inhibition through modulation of VEGF splicing in pituitary somatotroph tumoral cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Utilization of host SR protein kinases and RNA-splicing machinery during viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. SRPK Inhibitors Reduce the Phosphorylation and Translocation of SR Protein Splicing Factors, thereby Correcting BIN1, MCL-1 and BCL2 Splicing Errors and Enabling Apoptosis of Cholangiocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Role of SerpinB3 in Viral Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SerpinB3, a member of the serine protease inhibitor (serpin) superfamily, has emerged as a significant host factor influencing the replication of several viruses. This technical guide provides an in-depth analysis of the function of SerpinB3 in viral infections, with a particular focus on its roles in Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Hepatitis B Virus (HBV) replication. We will explore the molecular mechanisms, present quantitative data from key studies, detail relevant experimental protocols, and visualize the signaling pathways and experimental workflows involved. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of virology, immunology, and drug development.

Introduction to SerpinB3

SerpinB3, also known as Squamous Cell Carcinoma Antigen 1 (SCCA1), is a cysteine protease inhibitor with diverse physiological and pathological roles. While it is known for its involvement in cancer progression and inflammatory diseases, recent evidence has highlighted its critical function in the lifecycle of certain viruses. This guide will dissect the multifaceted interactions between SerpinB3 and viral pathogens.

SerpinB3 and SARS-CoV-2 Replication

Recent studies have identified SerpinB3 as a pro-viral host factor in SARS-CoV-2 infection. Its mechanism of action appears to be twofold: facilitating viral entry and replication, and modulating the host immune response to the advantage of the virus.

The SerpinB3-PAR2 Axis: A Gateway for SARS-CoV-2

A pivotal mechanism in SerpinB3-mediated SARS-CoV-2 infection involves its interaction with Protease-Activated Receptor 2 (PAR2). Research indicates that SerpinB3 can activate PAR2, and this SerpinB3-PAR2 axis is essential for efficient viral infection[1][2][3]. This activation appears to create a cellular environment that is more permissive to viral replication. Furthermore, this axis has been shown to downregulate the expression of interferon-gamma (IFN-γ), a key antiviral cytokine, thereby dampening the host's innate immune response[1][2][3].

Interaction with the SARS-CoV-2 Spike Protein

Evidence suggests a direct or indirect interaction between SerpinB3 and the SARS-CoV-2 spike protein, which is crucial for viral entry into host cells. This interaction may facilitate the binding of the virus to the cell surface and subsequent entry.

Quantitative Data on SerpinB3's Role in SARS-CoV-2 Replication

The pro-viral activity of SerpinB3 has been quantified in several studies. Overexpression of SerpinB3 has been shown to significantly increase SARS-CoV-2 viral load, while its knockdown reduces viral replication.

| Cell Line | Experimental Condition | Fold Change in Viral Load (PFU/mL) | p-value | Reference |

| HepG2 | Overexpression of SerpinB3 | ~2000-fold increase | <0.001 | Quarta et al., 2025 |

| Calu-3 | siRNA-mediated knockdown of SerpinB3 | Significant decrease | <0.01 | Quarta et al., 2025 |

Table 1: Effect of SerpinB3 Expression on SARS-CoV-2 Viral Load. This table summarizes the quantitative impact of SerpinB3 modulation on SARS-CoV-2 replication in different cell lines.

Furthermore, engineered variants of SerpinB3 have been developed to inhibit host proteases like TMPRSS2, which are essential for spike protein cleavage and viral entry. These variants have demonstrated potent inhibition of SARS-CoV-2 pseudoparticle entry and viral replication.

| SerpinB3 Variant | Target Protease | Cell Line | Inhibition of Pseudoparticle Entry (IC50) | Inhibition of SARS-CoV-2 Replication | Reference |

| B3-TMP | TMPRSS2 | A549-ACE2-TMPRSS2 | More effective than A1AT | 92% inhibition at 50 µM | Singh et al., 2022[4][5][6][7] |

| B3-Furin | Furin | A549-ACE2-TMPRSS2 | Effective inhibition | Not specified | Singh et al., 2022[4][5][6][7] |

Table 2: Inhibitory Activity of Engineered SerpinB3 Variants against SARS-CoV-2. This table presents the efficacy of modified SerpinB3 in preventing SARS-CoV-2 entry and replication by targeting key host proteases.

SerpinB3 and Hepatitis B Virus (HBV) Replication

SerpinB3 has also been implicated in the replication of the Hepatitis B Virus (HBV). The primary proposed mechanism involves facilitating viral entry into hepatocytes.

Interaction with the HBV preS1 Domain

It has been reported that isolated SerpinB3 protein can bind to the preS1 domain of the large HBV surface protein[8]. The preS1 domain is a critical component for viral attachment to the host cell receptor, the sodium taurocholate cotransporting polypeptide (NTCP). By binding to the preS1 domain, SerpinB3 may act as a co-receptor or attachment factor, thereby promoting the entry of HBV into hepatocytes. However, the precise molecular details of this interaction and its functional significance in the context of a natural infection require further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of SerpinB3 and viral replication.

siRNA-Mediated Knockdown of SerpinB3 in Calu-3 Cells

This protocol describes the transient knockdown of SerpinB3 expression in the human lung adenocarcinoma cell line Calu-3 using small interfering RNA (siRNA).

Materials:

-

Calu-3 cells (ATCC HTB-55)

-

Opti-MEM I Reduced Serum Medium (Gibco)

-

Lipofectamine RNAiMAX Transfection Reagent (Invitrogen)

-

SerpinB3-specific siRNA (e.g., Dharmacon ON-TARGETplus)

-

Non-targeting control siRNA

-

6-well tissue culture plates

-

Complete growth medium (e.g., EMEM supplemented with 10% FBS)

Procedure:

-

Cell Seeding: The day before transfection, seed Calu-3 cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.

-

siRNA-Lipid Complex Formation:

-

For each well, dilute 20-80 pmols of SerpinB3 siRNA or non-targeting control siRNA into 100 µL of Opti-MEM I medium.

-

In a separate tube, dilute 2-8 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I medium.

-

Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently by pipetting and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.

-

-

Transfection:

-

Aspirate the growth medium from the Calu-3 cells and wash once with PBS.

-

Add 0.8 mL of Opti-MEM I to each tube containing the siRNA-lipid complexes.

-

Add the entire volume of the complex-containing medium to the corresponding well of cells.

-

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.

-

Post-transfection: Add 1 mL of complete growth medium (containing 2x the normal serum and antibiotic concentration) to each well without removing the transfection mixture.

-

Gene Expression Analysis: After 24-72 hours post-transfection, harvest the cells to assess SerpinB3 knockdown efficiency by RT-qPCR or Western blotting.

Virus Yield Reduction Assay for SARS-CoV-2 in HepG2 Cells

This assay is used to quantify the amount of infectious virus produced by infected cells.

Materials:

-

HepG2 cells (ATCC HB-8065) stably expressing SerpinB3 or a control vector.

-

SARS-CoV-2 viral stock of known titer.

-

Vero E6 cells (ATCC CRL-1586) for plaque assay.

-

24-well and 96-well tissue culture plates.

-

Complete growth medium (e.g., DMEM supplemented with 10% FBS).

-

Infection medium (e.g., DMEM with 2% FBS).

-

Agarose or methylcellulose for overlay.

-

Crystal violet solution.

Procedure:

-

Infection of HepG2 cells:

-

Seed HepG2-SerpinB3 and control cells in 24-well plates to reach confluency on the day of infection.

-

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05 for 1 hour at 37°C.

-

After the incubation, remove the inoculum, wash the cells with PBS, and add fresh infection medium.

-

-

Harvesting Viral Supernatant: At 48 hours post-infection, collect the cell culture supernatant, which contains the progeny virions.

-

Plaque Assay on Vero E6 cells:

-

Seed Vero E6 cells in 96-well plates to form a confluent monolayer.

-

Perform serial 10-fold dilutions of the harvested viral supernatants in infection medium.

-

Infect the Vero E6 cell monolayers with 100 µL of each dilution for 1 hour at 37°C.

-

Remove the inoculum and overlay the cells with medium containing 1% methylcellulose or 0.6% agarose.

-

-

Plaque Visualization and Quantification:

-

Incubate the plates for 3-4 days at 37°C to allow for plaque formation.

-

Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet solution.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well to determine the viral titer in plaque-forming units per milliliter (PFU/mL). The virus yield is calculated based on the titers from the SerpinB3-expressing and control cells.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of SerpinB3 in SARS-CoV-2 Infection

Caption: SerpinB3-PAR2 signaling axis in SARS-CoV-2 infection.

Experimental Workflow for SerpinB3 siRNA Knockdown

Caption: Workflow for SerpinB3 knockdown and viral infection studies.

Proposed Mechanism of SerpinB3 in HBV Entry

Caption: Proposed role of SerpinB3 in facilitating HBV entry.

Conclusion and Future Directions

SerpinB3 is increasingly recognized as a crucial host factor that promotes the replication of SARS-CoV-2 and potentially other viruses like HBV. Its ability to modulate cellular pathways, particularly the PAR2 signaling axis, and its interaction with viral components make it an attractive target for the development of novel antiviral therapies. The engineered SerpinB3 variants with altered protease inhibitory specificities represent a promising therapeutic strategy.

Future research should focus on elucidating the precise molecular mechanisms of SerpinB3's pro-viral activities, including the detailed structural basis of its interaction with viral proteins. Further investigation into the role of SerpinB3 in a broader range of viral infections is also warranted. A deeper understanding of the multifaceted functions of SerpinB3 in viral pathogenesis will be instrumental in designing effective host-directed antiviral interventions.

References

- 1. SerpinB3/Protease Activated Receptor‑2 Axis Is Essential for SARS CoV‑2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SerpinB3/Protease Activated Receptor-2 Axis Is Essential for SARS CoV-2 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reactive Centre Loop Mutagenesis of SerpinB3 to Target TMPRSS2 and Furin: Inhibition of SARS-CoV-2 Cell Entry and Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. SERPINB3 (serpin peptidase inhibitor, clade B (ovalbumin), member 3) - PMC [pmc.ncbi.nlm.nih.gov]

Srpin340 as a selective SRPK1/SRPK2 inhibitor

An In-Depth Technical Guide to Srpin340: A Selective SRPK1/SRPK2 Inhibitor

Introduction

Srpin340, chemically known as N-[2-(1-Piperidinyl)-5-(trifluoromethyl)phenyl]-4-pyridinecarboxamide, is a potent and selective small-molecule inhibitor of Serine/Arginine-Rich Protein Kinases 1 and 2 (SRPK1 and SRPK2).[1][2] As an ATP-competitive inhibitor, it has become a critical tool for researchers investigating the roles of SRPK in various cellular processes, including pre-mRNA splicing, signal transduction, and viral replication.[2][3] The dysregulation of SRPK activity is implicated in numerous pathologies, including cancer, viral infections, and neovascular eye diseases, making Srpin340 a valuable compound for drug development and therapeutic exploration.[4][5][6] This guide provides a comprehensive overview of Srpin340, including its mechanism of action, quantitative inhibitory data, key experimental protocols, and relevant signaling pathways.

Mechanism of Action

Srpin340 exerts its inhibitory effect by competing with ATP for binding to the active site of SRPK1 and SRPK2.[2][4] The kinase domains of SRPK1 and SRPK2 are highly similar, which explains the dual inhibitory activity of the compound.[2] By occupying the ATP-binding pocket, Srpin340 prevents the transfer of a phosphate group from ATP to the serine residues within the RS (arginine-serine rich) domains of substrate proteins.[1][4] This action blocks the phosphorylation of key splicing factors, such as those in the Serine/Arginine-Rich (SR) protein family, thereby disrupting their function in the regulation of pre-mRNA splicing.[1][2] Srpin340 has demonstrated high selectivity for SRPK1/2, with no significant inhibition observed against a panel of over 140 other kinases, including the closely related CLK1 and CLK4 kinases.[1][7]

Core Signaling Pathway and Inhibition by Srpin340

SRPK1 and SRPK2 are key regulators of the alternative splicing process. Their primary substrates are SR proteins, which are essential for the recognition of splice sites and the assembly of the spliceosome. In its canonical pathway, SRPK1, which is often localized in the cytoplasm, phosphorylates the RS domain of SR proteins. This phosphorylation event serves as a signal for the nuclear import of the SR protein. Once in the nucleus, SR proteins participate in the splicing of pre-mRNA, influencing which exons are included in the final mature mRNA. This regulation is crucial for generating protein diversity and controlling gene expression. For example, SRPK1-mediated splicing of Vascular Endothelial Growth Factor (VEGF) pre-mRNA can favor the production of the pro-angiogenic VEGF₁₆₅ isoform.[6]

Srpin340 disrupts this pathway at a critical juncture. By inhibiting SRPK1/2, it prevents the initial phosphorylation of SR proteins. This leads to the hypo-phosphorylation of these splicing factors, which impairs their nuclear translocation and subsequent function in splice site selection.[6] The consequence is an alteration of splicing patterns. In the case of VEGF, inhibition by Srpin340 can shift splicing away from the pro-angiogenic isoform towards anti-angiogenic isoforms, demonstrating a clear functional outcome of its mechanism.

Quantitative Inhibitory Data

The inhibitory potency of Srpin340 has been quantified across various biochemical and cell-based assays. The data highlights its selectivity for SRPK1 over SRPK2 and its effectiveness in cellular models of cancer and viral infection.

| Target/Model | Metric | Value (µM) | Reference(s) |

| Biochemical Assays | |||

| SRPK1 | Kᵢ | 0.89 | [7][8] |

| SRPK1 | IC₅₀ | 0.96 | [9] |

| SRPK2 | IC₅₀ | 7.4 | [3][9] |

| SRPK2 | K_D_ | 1.6 | [2] |

| Cell-Based Assays | |||

| AML HL60 Cells | IC₅₀ | 44.7 | [2][8] |

| ALL-T Molt4 Cells | IC₅₀ | 92.2 | [2][8] |

| ALL-T Jurkat Cells | IC₅₀ | 82.3 | [2][8] |

| Sindbis Virus Propagation | IC₅₀ | 60 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Srpin340.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of Srpin340 on the enzymatic activity of purified SRPK1 or SRPK2.

Methodology:

-

Reaction Mixture Preparation: Prepare a total reaction volume (e.g., 25 µL) containing a kinase buffer (e.g., 12 mM HEPES pH 7.5, 10 mM MgCl₂), purified recombinant SRPK1 or SRPK2 protein (e.g., 0.5 µg GST-SRPK1), and a suitable substrate (e.g., 1 µg of a GST-tagged substrate containing an RS domain).[10]

-

Inhibitor Addition: Add varying concentrations of Srpin340 (dissolved in DMSO) or DMSO as a vehicle control to the reaction mixtures. Pre-incubate for a short period (e.g., 10 minutes) at room temperature to allow inhibitor binding.

-

Initiation of Reaction: Start the kinase reaction by adding ATP. A common approach is to use radiolabeled [γ-³²P]ATP (e.g., to a final concentration of 25 µM) to enable detection of substrate phosphorylation.[10]

-

Incubation: Incubate the reaction mixtures at 30°C for a defined period (e.g., 20-30 minutes).

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection and Quantification: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography.[10] To quantify the level of phosphorylation, excise the corresponding gel bands and measure the incorporated radioactivity using a scintillation counter.[10]

-

Data Analysis: Calculate the percentage of inhibition at each Srpin340 concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of Srpin340 on cultured cell lines.

Methodology:

-

Cell Seeding: Seed leukemic cells (e.g., 5 x 10⁴ cells/well) or other desired cell lines into 96-well plates in complete culture medium.[2][8]

-

Compound Treatment: After allowing cells to adhere or stabilize (if applicable), add fresh medium containing Srpin340 at various concentrations. Include a vehicle control (e.g., 0.4% DMSO).[8]

-

Incubation: Culture the cells for a specified duration (e.g., 48 hours) at 37°C in a humidified CO₂ incubator.[2][8]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[8]

-

Formazan Solubilization: Centrifuge the plates and carefully remove the supernatant. Add a solubilization agent, such as DMSO (e.g., 100 µL/well), to dissolve the formazan crystals formed by metabolically active cells.[2][8]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 540 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value, which represents the concentration of Srpin340 that causes a 50% reduction in cell viability.

Western Blot for In-Cell SR Protein Phosphorylation

This assay determines whether Srpin340 inhibits SRPK activity within a cellular context by measuring the phosphorylation status of endogenous SR proteins.

Methodology:

-

Cell Treatment: Culture cells (e.g., HeLa or leukemia cell lines) and treat them with Srpin340 at desired concentrations for a specific time period (e.g., 16-24 hours).[2][11]

-

Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody that specifically recognizes phosphorylated SR proteins. The monoclonal antibody mAb104 is widely used for this purpose as it detects a common phosphoepitope on multiple SR proteins.[11][12]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Compare the intensity of the phosphorylated SR protein bands in Srpin340-treated samples to the control samples. Use a loading control (e.g., actin or GAPDH) to ensure equal protein loading. A reduction in signal intensity indicates inhibition of SRPK activity in the cell.[2]

Conclusion

Srpin340 is a well-characterized, selective inhibitor of SRPK1 and SRPK2 that has proven indispensable for elucidating the roles of these kinases in health and disease. Its ability to modulate pre-mRNA splicing by preventing the phosphorylation of SR proteins provides a powerful mechanism for therapeutic intervention in oncology, virology, and ophthalmology. The established protocols for its characterization, from biochemical kinase assays to cell-based functional assays, provide a robust framework for its continued investigation and for the development of next-generation SRPK inhibitors with enhanced potency and clinical potential.

References

- 1. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (SRPIN340) | PLOS One [journals.plos.org]

- 2. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (SRPIN340) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serine-arginine protein kinases and their targets in viral infection and their inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are SRPK family inhibitors and how do they work? [synapse.patsnap.com]

- 5. SRPIN340 | Cell Signaling Technology [cellsignal.com]

- 6. portlandpress.com [portlandpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of novel SRPK1-targeting hybrid compounds incorporating antimetabolites for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SRPKIN-1: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SRPK2: A Differentially Expressed SR Protein-specific Kinase Involved in Mediating the Interaction and Localization of Pre-mRNA Splicing Factors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Srpin340 in the Inhibition of Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Srpin340, a selective inhibitor of Serine/Arginine-Rich Protein Kinases (SRPK), and its role in the inhibition of angiogenesis. We will delve into its mechanism of action, present quantitative data from key studies, detail relevant experimental protocols, and visualize the core signaling pathways and experimental workflows.

Core Mechanism of Action: Modulating VEGF-A Splicing

Srpin340 is a potent and selective, ATP-competitive inhibitor of SRPK1 and SRPK2.[1][2][3][4][5] Its anti-angiogenic effects stem from its ability to modulate the alternative splicing of Vascular Endothelial Growth Factor A (VEGF-A), a critical regulator of blood vessel formation.

The primary mechanism involves the following steps:

-

Inhibition of SRPK1/2: Srpin340 directly inhibits the kinase activity of SRPK1 and SRPK2.[6][2] The Ki value for SRPK1 has been reported to be 0.89 µM.[6][2][4][5]

-

Prevention of SRSF1 Phosphorylation: SRPK1/2 are responsible for phosphorylating serine/arginine-rich (SR) splicing factors, most notably SRSF1 (also known as ASF/SF2).[7][8] This phosphorylation is a critical step for the nuclear translocation of SRSF1.[8] By inhibiting SRPK1/2, Srpin340 prevents the phosphorylation of SRSF1, leading to its accumulation in the cytoplasm.[9]

-

Shift in VEGF-A Splicing: In the nucleus, phosphorylated SRSF1 binds to pre-mRNA and promotes the selection of the proximal splice site in exon 8 of the VEGF-A gene.[7] This leads to the production of pro-angiogenic isoforms, such as VEGF-A165.[1][7][8] When SRSF1 phosphorylation is inhibited by Srpin340, the splicing machinery defaults to the distal splice site, resulting in the production of the anti-angiogenic isoform, VEGF-A165b.[7][8][10][11]

This shift from a pro-angiogenic to an anti-angiogenic VEGF-A profile is the cornerstone of Srpin340's inhibitory effect on neovascularization. The upstream EGFR/PI3K/AKT signaling pathway is a known major activation mechanism for SRPKs.[1][3]

Quantitative Data on Anti-Angiogenic Effects

The efficacy of Srpin340 in inhibiting angiogenesis has been quantified in various in vivo and in vitro models.

Table 1: In Vivo Efficacy of Srpin340

| Model | Animal | Treatment | Outcome | Reference |

| Laser-Induced Choroidal Neovascularization (CNV) | C57B/6 Mice | Intraocular injection of Srpin340 | Dose-dependent suppression of CNV with an EC50 of 0.32 ng/µl. | [7] |

| Oxygen-Induced Retinopathy (OIR) | Rat | 2.5µl intraocular injection of 25ng Srpin340 | Significant reduction in pathological retinal neovascularization (PRNV) clock hours and PRNV area. | [8] |

Table 2: In Vitro Efficacy of Srpin340

| Cell Line | Assay | Concentration | Effect | Reference |

| ARPE-19 | VEGF165 Expression | 10µM | Maximal inhibition of VEGF165 expression. | [8] |

| ARPE-19 | VEGF Isoform Switching | 1-10µM | Dose-dependent shift to favor VEGF165b, significant at 5µM and 10µM. | [8] |

| Primary RPE | Pro-angiogenic VEGF Expression | Not specified | Significant reduction in pro-angiogenic VEGF. | [8] |

| Leukemia Cell Lines | VEGF165 Expression | 100µM (18h) | Reduction in pro-angiogenic VEGF165 expression. | [1][3] |

| HUVEC | Tube Formation | Dose-dependent | Inhibition of tube formation in response to conditioned media from Srpin340-treated A375 or HeLa cells. | [12] |

Table 3: Inhibitory Concentrations of Srpin340

| Target/Cell Line | Parameter | Value | Reference |

| SRPK1 | Ki | 0.89 µM | [6][2][4][5] |

| HL60 (Leukemia) | IC50 | 44.7 µM | [4] |

| Molt4 (Leukemia) | IC50 | 92.2 µM | [4] |

| Jurkat (Leukemia) | IC50 | 82.3 µM | [4] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the anti-angiogenic effects of Srpin340.

In Vivo Models of Angiogenesis

3.1.1 Laser-Induced Choroidal Neovascularization (CNV) in Mice

-

Objective: To evaluate the effect of Srpin340 on the formation of new blood vessels in the choroid.

-

Animal Model: C57B/6 mice.

-

Procedure:

-

Anesthetize the mice.

-

Perform laser photocoagulation to rupture Bruch's membrane, inducing a neovascular response.

-

Administer intraocular injections of Srpin340 at various concentrations (e.g., 0.2, 1, 2, 6, 10 ng) into the treated eye and a vehicle control (e.g., saline) into the contralateral eye. Typically, two injections are given on different days post-laser treatment.

-

After a set period (e.g., 7-14 days), euthanize the mice and perfuse with a fluorescent dye (e.g., fluorescein-isothiocyanate dextran) to visualize the vasculature.

-

Prepare choroidal flat mounts and image using fluorescence microscopy.

-

Quantify the area of CNV.

-

3.1.2 Oxygen-Induced Retinopathy (OIR) in Rats

-

Objective: To model retinopathy of prematurity and assess the effect of Srpin340 on pathological retinal neovascularization.

-

Animal Model: Neonatal rats.

-

Procedure:

-

Expose neonatal rats (e.g., from postnatal day 7 to 12) to a hyperoxic environment (e.g., 75% oxygen) to induce vaso-obliteration in the central retina.

-

Return the animals to normoxia (room air), which creates a relative hypoxia in the avascular retina, stimulating neovascularization.

-

On a specific day (e.g., day 12), administer a single intraocular injection of Srpin340 (e.g., 25ng in 2.5µl) into one eye and a vehicle control into the other.

-

At the peak of neovascularization (e.g., day 18), euthanize the animals.

-

Dissect the retinas, stain the vasculature (e.g., with isolectin B4), and prepare flat mounts.

-

Image the retinal flat mounts and quantify the area of neovascularization and/or avascular area.

-

In Vitro Angiogenesis Assays

3.2.1 Endothelial Cell Tube Formation Assay

-

Objective: To assess the ability of endothelial cells to form capillary-like structures in vitro.

-

Procedure:

-

Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel).

-

Culture tumor cells (e.g., A375 or HeLa) and treat them with various concentrations of Srpin340 for 24 hours.

-

Collect the conditioned media (CM) from the treated tumor cells.

-

Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plates.

-

Add the collected CM to the HUVEC-containing wells.

-

Incubate for a period sufficient for tube formation (e.g., 6-18 hours).

-

Image the wells using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of branch points (knots) or total tube length.

-

3.2.2 Gene and Protein Expression Analysis

-

RT-qPCR for VEGF Isoforms:

-

Culture cells (e.g., ARPE-19, primary RPE) and treat with Srpin340 at desired concentrations and time points.

-

Isolate total RNA from the cells.

-

Synthesize cDNA using reverse transcriptase.

-

Perform quantitative PCR using primers specific for different VEGF-A isoforms (e.g., VEGF165 and VEGF165b).

-

Normalize the expression levels to a housekeeping gene.

-

-

Western Blot for SR Protein Phosphorylation:

-

Treat cells (e.g., leukemia cell lines) with Srpin340 or a vehicle control.

-

Lyse the cells and collect total protein.

-

Separate proteins by size using SDS-PAGE and transfer to a membrane (e.g., PVDF).

-

Probe the membrane with a primary antibody that recognizes the phosphorylated epitopes of SR proteins (e.g., mAb1H4).

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

-

Re-probe the blot with an antibody for a loading control (e.g., actin) to ensure equal protein loading.

-

Quantify band intensities using densitometry software.

-

-

ELISA for VEGF Protein Quantification:

-

Treat cells as described above and collect the cell culture supernatant.

-

Use a commercial ELISA kit specific for total VEGF or pro-angiogenic VEGF isoforms.

-

Follow the manufacturer's protocol to quantify the concentration of VEGF protein in the samples.

-

Visualizing the Molecular Pathway and Experimental Logic

Signaling Pathway of Srpin340 in Angiogenesis Inhibition

Caption: Srpin340 inhibits SRPK1/2, blocking SRSF1 phosphorylation and promoting anti-angiogenic VEGF-A splicing.

Experimental Workflow for Assessing Srpin340 Efficacy

Caption: A typical workflow for evaluating Srpin340's anti-angiogenic effects from in vitro to in vivo models.

References

- 1. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (SRPIN340) | PLOS One [journals.plos.org]

- 2. pnas.org [pnas.org]

- 3. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (SRPIN340) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. SRPIN340 | Cell Signaling Technology [cellsignal.com]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. SRPK1 inhibition modulates VEGF splicing to reduce pathological neovascularisation in a rat model of Retinopathy of Prematurity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. article.imrpress.com [article.imrpress.com]

- 10. researchgate.net [researchgate.net]

- 11. SRPKIN-1: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Discovery and Initial Characterization of SRPIN340: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and initial characterization of SRPIN340, a potent and selective inhibitor of Serine/Arginine-Rich Protein Kinases (SRPK) 1 and 2. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Discovery and Overview

SRPIN340, with the chemical name N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)isonicotinamide, was identified through high-throughput screening as an ATP-competitive inhibitor of SRPK1 and SRPK2.[1][2] It exhibits high selectivity for these kinases, with no significant inhibitory activity observed against a panel of over 140 other kinases.[1] Initial characterization studies revealed its potential as a multi-faceted therapeutic agent with antiviral, anti-angiogenic, and anti-cancer properties.[1][2] The mechanism of action of SRPIN340 is centered on its ability to inhibit the phosphorylation of SR proteins, which are key regulators of mRNA splicing.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for SRPIN340 in its initial characterization.

Table 1: Inhibitory Activity of SRPIN340 against SRPK1 and SRPK2

| Target Kinase | Inhibition Constant (Ki) | Half-maximal Inhibitory Concentration (IC50) |

| SRPK1 | 0.89 μM[3][4] | 0.89 μM |

| SRPK2 | Not Reported | 7.4 μM |

Table 2: Cytotoxic Activity (IC50) of SRPIN340 in Leukemia Cell Lines

| Cell Line | Leukemia Type | IC50 |

| HL60 | Acute Myeloid Leukemia (AML) | 44.7 μM[3] |

| Molt4 | T-cell Acute Lymphoblastic Leukemia (ALL-T) | 92.2 μM[3] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia (ALL-T) | 82.3 μM[3] |

Core Signaling Pathway

SRPIN340 exerts its effects by inhibiting SRPK1 and SRPK2, which are crucial kinases that phosphorylate Serine/Arginine-rich (SR) proteins. This phosphorylation is a key step in the regulation of pre-mRNA splicing. By inhibiting SRPK1/2, SRPIN340 prevents the proper phosphorylation of SR proteins, leading to alterations in splicing patterns of various genes, including those involved in viral replication, angiogenesis, and cancer progression.

Caption: Mechanism of action of SRPIN340.

Experimental Protocols

Detailed methodologies for key experiments used in the initial characterization of SRPIN340 are provided below.

In Vitro Kinase Assay

This protocol outlines the procedure to determine the inhibitory activity of SRPIN340 on SRPK1 and SRPK2.

Materials:

-

Recombinant human SRPK1 and SRPK2 (GST-tagged)

-

GST-tagged LBR N-terminal fragment (amino acids 62-92) as a substrate

-

SRPIN340

-

Kinase assay buffer (12 mM HEPES pH 7.5, 10 mM MgCl₂)

-

ATP (25 μM)

-

[γ-³²P]ATP

-

Glutathione-sepharose resin

-

SDS-PAGE apparatus

-

Phosphorimager

Procedure:

-

Purify GST-SRPK1, GST-SRPK2, and GST-LBRNt(62-92) using glutathione-sepharose resin according to the manufacturer's protocol.

-

Prepare a reaction mixture containing 0.5 μg of GST-SRPK1 or GST-SRPK2, 1 μg of GST-LBRNt(62-92) substrate, and kinase assay buffer.

-

Add varying concentrations of SRPIN340 to the reaction mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 25 μM ATP containing [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 20 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated substrate using a phosphorimager and quantify the band intensities to determine the IC₅₀ value of SRPIN340.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of SRPIN340 on cancer cell lines.

Materials:

-

Leukemia cell lines (e.g., HL60, Jurkat, Molt4)

-

RPMI medium with 10% fetal bovine serum

-

SRPIN340

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed 5x10⁴ leukemic cells per well in a 96-well plate in 100 μL of complete RPMI medium.

-

Prepare serial dilutions of SRPIN340 in RPMI medium containing 0.4% DMSO.

-

Add 100 μL of the SRPIN340 solutions to the respective wells and incubate for 48 hours at 37°C.

-

Add 20 μL of MTT solution to each well and incubate for 3 hours at 37°C.

-

Centrifuge the plate at 500 x g for 30 minutes.

-

Carefully remove the supernatant and add 100 μL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control (0.4% DMSO) and determine the IC₅₀ value.[1]

Western Blotting for SR Protein Phosphorylation

This protocol is used to detect the effect of SRPIN340 on the phosphorylation of SR proteins in cells.

Materials:

-

Leukemia cell lines

-

SRPIN340

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody: anti-phospho-SR (mAb1H4)

-

Primary antibody: anti-actin (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and western blotting apparatus

Procedure:

-

Treat leukemia cells with the desired concentration of SRPIN340 or vehicle (DMSO) for the specified time (e.g., 9 or 18 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the anti-phospho-SR primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-actin antibody to ensure equal protein loading.

Visualized Workflows and Relationships

The following diagrams illustrate key experimental workflows and the logical relationships in the anti-cancer and anti-angiogenic effects of SRPIN340.

References

- 1. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (SRPIN340) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (SRPIN340) | PLOS One [journals.plos.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

Srpin340's Effect on Serine-Arginine Protein Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor Srpin340 and its effects on the phosphorylation of serine-arginine (SR) rich proteins. It is designed to be a resource for researchers, scientists, and professionals involved in drug development who are interested in the modulation of mRNA splicing and related cellular processes.

Introduction: The Role of SRPKs and SR Proteins

Serine-arginine protein kinases (SRPKs) are a family of enzymes that play a crucial role in the regulation of pre-mRNA splicing.[1][2][3] They specifically phosphorylate serine residues within the arginine-serine-rich (RS) domains of SR proteins.[1][4] This phosphorylation is a key event that governs the subcellular localization and activity of SR proteins.[5]

SR proteins are essential splicing factors that are involved in both constitutive and alternative splicing of pre-mRNA.[1][6] Dysregulation of SRPK activity and the subsequent aberrant phosphorylation of SR proteins have been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and viral infections.[3][4][6] For instance, the overexpression of SRPK1 is linked to higher tumor grading and shorter survival rates in various cancers.[6]

Srpin340 (N-[2-(1-Piperidinyl)-5-(trifluoromethyl)phenyl]isonicotinamide) is a selective, ATP-competitive inhibitor of SRPK1 and SRPK2.[7][8][9] Its ability to modulate the phosphorylation of SR proteins makes it a valuable tool for studying splicing regulation and a potential therapeutic agent.[2][10]

Mechanism of Action

Srpin340 functions by binding to the ATP-binding pocket of SRPK1 and SRPK2, thereby preventing the transfer of a phosphate group to their SR protein substrates.[3][5][7] This inhibition is competitive with respect to ATP.[9] By blocking SRPK activity, Srpin340 leads to a decrease in the phosphorylation of SR proteins.[2][11] This hypo-phosphorylation affects the localization of SR proteins, often causing them to accumulate in the cytoplasm, which in turn alters splicing patterns of target pre-mRNAs, such as those for Vascular Endothelial Growth Factor (VEGF).[11][12][13]

Quantitative Data on Srpin340 Activity

The following tables summarize the quantitative data regarding the inhibitory and cellular effects of Srpin340.

Table 1: Inhibitory Activity of Srpin340 against SRPKs

| Kinase | Inhibition Constant (Kᵢ) | IC₅₀ | Notes |

| SRPK1 | 0.89 µM[7][14][15] | 0.96 µM[16] | Highly selective for SRPK1.[14][15] |

| SRPK2 | - | 7.4 µM[5][16] | Inhibits SRPK2 at higher concentrations.[15] |

| Clk1/Clk4 | Not significantly inhibited[7][15] | Not significantly inhibited[7][9] | Demonstrates selectivity over other SR protein kinases. |

Table 2: Effect of Srpin340 on SR Protein Phosphorylation in Cellular Assays

| Cell Line | Srpin340 Concentration | Treatment Time | Observed Effect on SR Protein Phosphorylation |

| HL60 (AML) | 100 µM | 9 and 18 hours | Decreased signal from phospho-SR protein epitopes.[2] |

| Jurkat (ALL) | 100 µM | 9 and 18 hours | Decreased signal from phospho-SR protein epitopes.[2] |

| ARPE-19 | 10 µM | - | Significantly reduced endogenous phosphorylation of SRSF1/2.[11] |

| Flp-In293 | Dose-dependent | - | Inhibits SR phosphorylation by SRPK.[9][14] |

| TFK-1 (CCA) | Dose-dependent | - | Lower levels of SRSF phosphorylation.[12] |

Table 3: Cytotoxic Activity (IC₅₀) of Srpin340 in Leukemia Cell Lines

| Cell Line | Cell Type | IC₅₀ (48h treatment) |

| HL60 | Acute Myeloid Leukemia (AML) | 44.7 µM[7] |

| Molt4 | T-cell Acute Lymphoblastic Leukemia (ALL) | 92.2 µM[7] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia (ALL) | 82.3 µM[7] |

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental procedures provide a clearer understanding of the molecular interactions and methodologies.

Caption: SRPK1-mediated phosphorylation of SR proteins in the cytoplasm leads to their translocation into the nucleus to regulate pre-mRNA splicing.

Caption: Srpin340 competitively inhibits SRPK1 by binding to its ATP-binding site, preventing SR protein phosphorylation and altering mRNA splicing.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of Srpin340.

This protocol is used to determine the inhibitory activity (Kᵢ or IC₅₀) of Srpin340 against purified SRPK enzymes.

-

Materials:

-

Purified recombinant SRPK1 or SRPK2 enzyme.

-

RS-repeat peptide substrate.

-

Srpin340 at various concentrations.

-

ATP (including radiolabeled [γ-³²P]ATP).

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Phosphocellulose paper or other separation matrix.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, purified SRPK enzyme, and the RS peptide substrate.

-

Add Srpin340 at a range of final concentrations to different reaction tubes. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).

-

Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of inhibition for each Srpin340 concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. For Kᵢ determination, perform the assay at varying ATP and inhibitor concentrations and analyze using Lineweaver-Burk plots.[9]

-

This method is used to assess the phosphorylation status of SR proteins in cells treated with Srpin340.

-

Materials:

-

Cell lines of interest (e.g., HL60, Jurkat).[2]

-

Srpin340.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibody: anti-phospho-SR (mAb1H4), which recognizes a common phospho-epitope on multiple SR proteins.[2]

-

Primary antibody for loading control (e.g., anti-actin).[2]

-

Peroxidase-conjugated secondary antibody.[2]

-

SDS-PAGE gels and blotting apparatus.

-

Chemiluminescent substrate.[2]

-

-

Procedure:

-

Culture cells to the desired confluency and treat with Srpin340 (e.g., 100 µM) or vehicle for the desired time (e.g., 9 or 18 hours).[2]

-

Harvest and wash the cells with PBS.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a standard assay (e.g., BCA).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary anti-phospho-SR antibody (e.g., 1:1000 dilution) overnight at 4°C.[2]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 2 hours at room temperature.[2]

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.[2]

-

Strip the membrane and re-probe with the anti-actin antibody for a loading control.

-

Perform densitometry analysis to quantify the changes in SR protein phosphorylation, normalizing to the loading control.[17]

-

This assay is used to determine the cytotoxic effects of Srpin340 on cell lines.

-

Materials:

-

Procedure:

-

Seed cells in a 96-well plate at a suitable density in 100 µL of complete medium.

-

Prepare serial dilutions of Srpin340 in the culture medium. Add 100 µL of the Srpin340 solutions to the wells to achieve the final desired concentrations. Include wells with vehicle control (e.g., 0.4% DMSO).[2][7]

-

Add MTT solution to each well and incubate for an additional 3 hours at 37°C.[2][7]

-

Centrifuge the plate and carefully remove the supernatant.[2][7]

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2][7]

-

Measure the absorbance at 540 nm using a microplate reader.[2][7]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

-

Conclusion

Srpin340 is a potent and selective inhibitor of SRPK1 and SRPK2 that effectively reduces the phosphorylation of SR proteins in a variety of cellular contexts. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the roles of SRPKs in health and disease. The ability of Srpin340 to modulate mRNA splicing highlights its potential as both a powerful research tool and a lead compound for the development of novel therapeutics targeting splicing-related pathologies.

References

- 1. Serine-arginine protein kinases: a small protein kinase family with a large cellular presence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (SRPIN340) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are SRPK family inhibitors and how do they work? [synapse.patsnap.com]

- 4. Serine-arginine protein kinases: new players in neurodegenerative diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serine-arginine protein kinases and their targets in viral infection and their inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. pnas.org [pnas.org]

- 10. The many faces of SRPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. article.imrpress.com [article.imrpress.com]

- 13. Identification of a novel and potent small molecule inhibitor of SRPK1: mechanism of dual inhibition of SRPK1 for the inhibition of cancer progression | Aging [aging-us.com]

- 14. selleckchem.com [selleckchem.com]

- 15. SRPIN340 | Other Kinase Inhibitors: R&D Systems [rndsystems.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Preclinical Exploration of Srpin340 in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), represent a significant and growing unmet medical need. A common pathological feature across several of these disorders is the aberrant phosphorylation and aggregation of key proteins, such as tau. Srpin340, a potent and selective inhibitor of Serine/Arginine-Rich Protein Kinases 1 and 2 (SRPK1 and SRPK2), has emerged as a tool compound with therapeutic potential. While extensively studied in oncology and virology, its application in neurodegenerative disease models is at a nascent stage. This technical guide summarizes the foundational evidence supporting the investigation of Srpin340 in this context, details relevant experimental protocols, and proposes a roadmap for future preclinical studies.

The primary rationale for exploring Srpin340 in neurodegeneration stems from the established role of its target, SRPK2, in phosphorylating the tau protein.[1][2][3] Hyperphosphorylated tau is a principal component of neurofibrillary tangles (NFTs), a hallmark pathology in Alzheimer's disease and other tauopathies. By inhibiting SRPK2, Srpin340 presents a clear mechanistic hypothesis for mitigating tau-related pathology.

Core Target Rationale: SRPK2 in Alzheimer's Disease

The most direct evidence linking an Srpin340 target to neurodegeneration comes from a study demonstrating that SRPK2 phosphorylates tau at serine 214 (S214).[1][4] This phosphorylation event has been shown to inhibit tau's function in promoting microtubule assembly and to be elevated in Alzheimer's disease models.[1] While the study utilized genetic knockdown of SRPK2 to demonstrate therapeutic effects in an Alzheimer's mouse model, it provides a strong justification for the pharmacological inhibition of SRPK2 by agents such as Srpin340.

Quantitative Data from SRPK2 Depletion in an Alzheimer's Disease Model

The following table summarizes key findings from the genetic depletion of SRPK2 in the APP/PS1 mouse model of Alzheimer's disease, which could serve as benchmarks for future studies with Srpin340.

| Parameter | Model System | Intervention | Key Finding | Reference |

| Tau Phosphorylation (S214) | Primary Mouse Neurons | Lentivirus-shRNA against SRPK2 | Significant reduction in phospho-tau S214 levels. | [1] |

| Microtubule Polymerization | In vitro assay with recombinant tau and tubulin | Incubation of tau with purified SRPK2 | SRPK2-phosphorylated tau showed reduced ability to promote microtubule assembly. | [1] |

| Cognitive Function | APP/PS1 Mice | Lentiviral-shRNA knockdown of SRPK2 in the dentate gyrus | Alleviation of impaired cognitive behaviors. | [1] |

| Synaptic Plasticity (LTP) | APP/PS1 Mice | Lentiviral-shRNA knockdown of SRPK2 in the dentate gyrus | Improvement in defective Long-Term Potentiation (LTP). | [1] |

Signaling Pathway: SRPK2-Mediated Tau Phosphorylation

The following diagram illustrates the signaling pathway where SRPK2 phosphorylates tau, leading to downstream pathological consequences relevant to Alzheimer's disease.

Experimental Protocols

The following are detailed methodologies adapted from the foundational study on SRPK2 and tau, which can be applied to the preclinical evaluation of Srpin340.[1]

In Vitro Kinase Assay for Tau Phosphorylation

-

Objective: To determine if Srpin340 directly inhibits SRPK2-mediated phosphorylation of tau.

-

Materials:

-

Recombinant human tau protein

-

Purified active SRPK2 enzyme

-

Srpin340 (at various concentrations)

-

[γ-³²P]-ATP

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

-

-

Procedure:

-

Prepare reaction mixtures containing kinase buffer, recombinant tau, and varying concentrations of Srpin340 or vehicle (DMSO).

-

Initiate the reaction by adding purified SRPK2 and [γ-³²P]-ATP.

-

Incubate the reaction at 30°C for 30 minutes.

-

Terminate the reaction by adding SDS sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize phosphorylated tau by autoradiography.

-

Quantify band intensity to determine the IC₅₀ of Srpin340.

-

Cell-Based Assay in Primary Neurons

-

Objective: To assess the effect of Srpin340 on tau phosphorylation in a cellular context.

-

Model: Primary cortical neurons from embryonic day 18 (E18) mice or rats.

-

Procedure:

-

Culture primary neurons for at least 7 days in vitro (DIV).

-

Treat neurons with a dose-range of Srpin340 (e.g., 0.1, 1, 10 µM) or vehicle for 24 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Analyze protein lysates by Western blot using antibodies against phospho-tau (S214), total tau, and a loading control (e.g., β-actin).

-

Quantify the ratio of phospho-tau to total tau.

-

In Vivo Administration in a Mouse Model of Alzheimer's Disease

-

Objective: To evaluate the efficacy of Srpin340 in reducing tau pathology and improving cognitive function in an animal model.

-

Model: APP/PS1 transgenic mice or other suitable tauopathy models.

-

Procedure:

-

Acclimate mice and establish baseline cognitive performance using tests like the Morris water maze or Y-maze.

-

Administer Srpin340 or vehicle via a suitable route (e.g., intraperitoneal injection, oral gavage) daily for a specified duration (e.g., 4-8 weeks).

-

Monitor animal health and body weight regularly.

-

Conduct behavioral testing during the final week of treatment.

-

At the end of the study, collect brain tissue for biochemical and immunohistochemical analysis of phospho-tau, total tau, and other relevant markers.

-

Proposed Preclinical Studies of Srpin340 in Neurodegenerative Disease Models

Given the strong rationale, the following studies are proposed to systematically evaluate the therapeutic potential of Srpin340.

Alzheimer's Disease (AD)

The primary hypothesis is that Srpin340 will reduce tau phosphorylation and ameliorate cognitive deficits.

| Experimental Group | Animal Model | Intervention | Key Outcome Measures |

| 1 | Wild-Type | Vehicle | Baseline controls |

| 2 | Wild-Type | Srpin340 | Assess for potential toxicity/off-target effects |

| 3 | AD Transgenic | Vehicle | Disease pathology and cognitive deficits |

| 4 | AD Transgenic | Srpin340 | Reduction in tau pathology, cognitive improvement |

Parkinson's Disease (PD)

While the link is less direct, SRPK1/2's role in regulating splicing could be relevant to pathways implicated in PD, such as alpha-synuclein processing or mitochondrial function. An initial exploratory study is warranted.

References

- 1. SRPK2 Phosphorylates Tau and Mediates the Cognitive Defects in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SRPK2 Phosphorylates Tau and Mediates the Cognitive Defects in Alzheimer's Disease | Journal of Neuroscience [jneurosci.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Kinase Selectivity Profile of SRPIN340

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the kinase selectivity profile of SRPIN340, a potent and selective inhibitor of Serine/Arginine-Rich Protein Kinases (SRPKs). The document details its inhibitory activity, the experimental protocols used for its characterization, and its role within relevant signaling pathways.

Kinase Inhibition Profile of SRPIN340

SRPIN340 is an ATP-competitive inhibitor that demonstrates high selectivity for SRPK1 and SRPK2.[1][2][3] It was identified through extensive screening of a chemical library and has been characterized for its inhibitory activity against a wide panel of kinases.[2][3] The compound shows a significantly higher affinity for SRPK1 compared to SRPK2 and lacks significant activity against other related kinases like Cdc-like kinases (CLKs) and over 140 other kinases.[1][3][4] This selectivity makes it a valuable tool for studying the specific roles of SRPK1 and SRPK2 in cellular processes.

Quantitative Kinase Inhibition Data

The following table summarizes the key quantitative data regarding the inhibitory activity of SRPIN340 against its primary targets.

| Kinase Target | Inhibition Value (IC₅₀ / Kᵢ) | Comments |

| SRPK1 | Kᵢ = 0.89 µM[4][5][6] | High-affinity, ATP-competitive inhibition.[2][6] |

| SRPK2 | IC₅₀ = 7.4 µM[1][7] | Inhibited at higher concentrations compared to SRPK1.[4] |

| CLK1, CLK4 | No significant inhibition[1][4][6] | Demonstrates selectivity over other SR protein kinases. |

| Other Kinases | No significant inhibition[5][8] | Tested against a panel of over 140 other protein kinases.[3][5] |

Signaling Pathway Context

SRPKs are crucial regulators of mRNA splicing through their phosphorylation of SR (Serine/Arginine-rich) proteins.[1][9] This activity is often downstream of major signaling pathways, such as the EGFR/PI3K/Akt pathway, which are commonly dysregulated in cancer.[3] Upon activation, SRPKs phosphorylate the RS domains of SR proteins, an action that governs their subcellular localization and ability to regulate splicing.[1][3] One critical outcome of this pathway is the alternative splicing of Vascular Endothelial Growth Factor (VEGF) pre-mRNA, which can shift the balance from anti-angiogenic to pro-angiogenic isoforms, a key process in tumor growth and neovascular diseases.[1] SRPIN340 inhibits SRPK1/2, thereby preventing SR protein phosphorylation and modulating downstream events like VEGF splicing.

Experimental Protocols

The characterization of SRPIN340's selectivity and cellular effects relies on a combination of in vitro biochemical assays and cell-based functional assays.

A. In Vitro Kinase Inhibition Assay (General Protocol)

This protocol is designed to measure the direct inhibitory effect of SRPIN340 on purified kinase activity. It is often performed using a radiometric or luminescence-based method to quantify substrate phosphorylation.

-

Reagent Preparation :

-